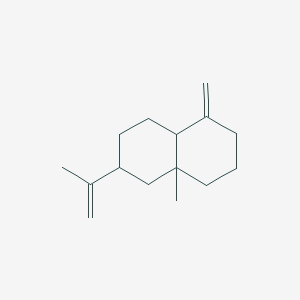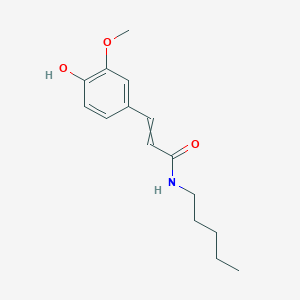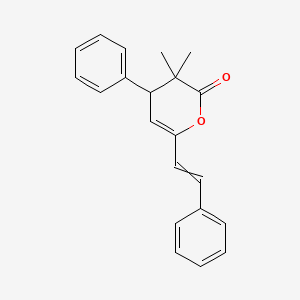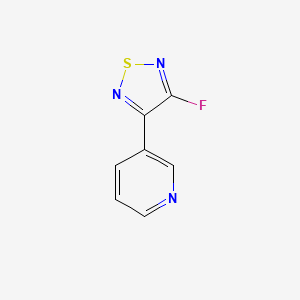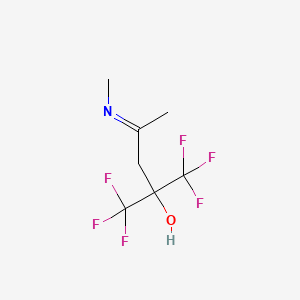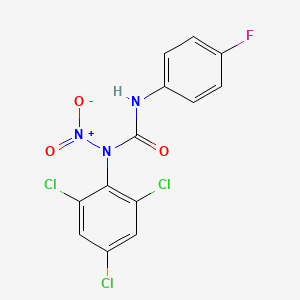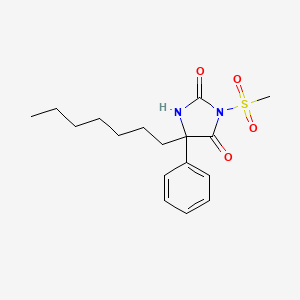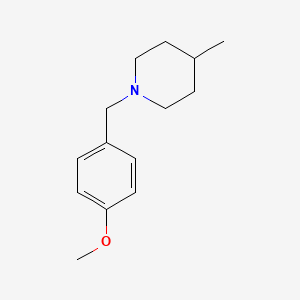![molecular formula C14H11N3O2 B14230070 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-67-7](/img/structure/B14230070.png)
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is an organic compound with the molecular formula C14H11N3O2. It is a derivative of benzene and contains both azide and diol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-azidobenzaldehyde.
Condensation Reaction: The 4-azidobenzaldehyde undergoes a condensation reaction with a suitable phenol derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The azide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a photoaffinity label, which can be used to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol involves its ability to undergo photolysis, where the azide group is converted to a highly reactive nitrene. This nitrene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and labeling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Dehydro-δ-viniferin: A stilbene derivative with antioxidant properties.
Uniqueness
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is unique due to the presence of the azide group, which allows for specific photochemical reactions that are not possible with similar compounds like resveratrol. This makes it particularly useful in applications requiring photoactivation .
Eigenschaften
CAS-Nummer |
823804-67-7 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
5-[2-(4-azidophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-12-5-3-10(4-6-12)1-2-11-7-13(18)9-14(19)8-11/h1-9,18-19H |
InChI-Schlüssel |
UQBJVYHCNLJZQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



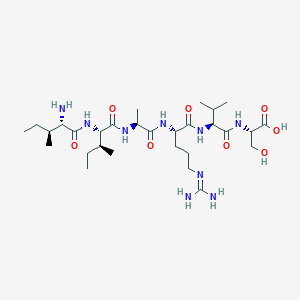
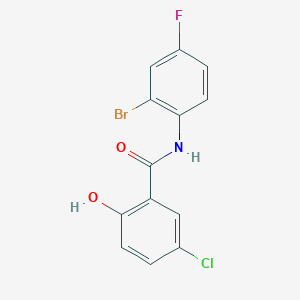
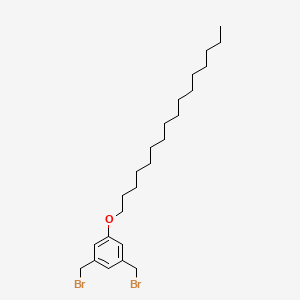
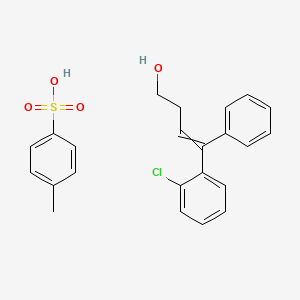
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
